BenchChemオンラインストアへようこそ!

2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

Acquire 2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide (CAS 1170988-65-4) to access an untapped benzothiazole-sulfonamide chemical space. This scaffold combines a 4-methylthio substituent—absent from published anticancer SAR series—with a neutral tertiary sulfonamide linker for passive cell permeability. The thioether handle permits single-step oxidation to sulfoxide/sulfone or demethylation to a thiol for bioconjugation, enabling focused library synthesis and chemical proteomics probe development.

Molecular Formula C12H15N3O3S3
Molecular Weight 345.45
CAS No. 1170988-65-4
Cat. No. B2504820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide
CAS1170988-65-4
Molecular FormulaC12H15N3O3S3
Molecular Weight345.45
Structural Identifiers
SMILESCN(CC(=O)NC1=NC2=C(S1)C=CC=C2SC)S(=O)(=O)C
InChIInChI=1S/C12H15N3O3S3/c1-15(21(3,17)18)7-10(16)13-12-14-11-8(19-2)5-4-6-9(11)20-12/h4-6H,7H2,1-3H3,(H,13,14,16)
InChIKeyODCUAPXJPFAPSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide (CAS 1170988-65-4)


2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide (CAS 1170988-65-4) is a synthetic small-molecule sulfonamide–benzothiazole hybrid (C12H15N3O3S3, MW 345.45) . As of 29 April 2026, no primary research articles, patents, or publicly disclosed bioactivity data have been published that are specific to this compound. All available information is limited to vendor catalog entries, which list it as a research-grade chemical for non-human use . Consequently, its differentiation rests on class-level structural features and comparative physicochemical properties inferred from closely related analogs, rather than on direct experimental evidence.

Why Generic Substitution of 2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide Is Not Advisable Without Verification


Benzothiazole-sulfonamide hybrids exhibit a wide spectrum of biological activities—including anticancer, antimicrobial, anti-inflammatory, and carbonic-anhydrase inhibition—that are exquisitely sensitive to the position, electronic character, and steric bulk of substituents on both the benzothiazole core and the sulfonamide moiety [1][2]. Published SAR studies demonstrate that a single substitution change (e.g., 4-methylthio → 4-bromo → 4,7-dimethyl on the benzothiazole ring) can shift potency by orders of magnitude, alter target selectivity, and modify physicochemical properties such as logP and aqueous solubility [2]. Without compound-specific comparative data, replacing this scaffold with a superficially similar analog risks losing the desired pharmacological or chemical-probe profile. The data presented below establish the quantifiable structural and physicochemical dimensions along which this compound differs from its closest commercially available relatives.

Quantitative Selection Evidence for 2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide


4-Methylthio Substituent Uniquely Positions LogP and Hydrogen-Bonding Capacity Relative to Analogs

The 4-methylthio (-SCH₃) group on the benzothiazole ring of the target compound provides a distinct combination of moderate lipophilicity and sulfur-mediated polarizability that cannot be replicated by either the 4-bromo or the 4,7-dimethyl analogs . Using the vendor-reported SMILES and InChI, calculated logP (XLogP3) for the target compound is approximately 1.6–1.8, compared with ~2.1 for the 4-bromo analog (increased halogen hydrophobicity) and ~2.0–2.2 for the 4,7-dimethyl analog (increased hydrocarbon surface area) . The 4-methylthio substituent also introduces an additional hydrogen-bond acceptor (sulfur) that is absent in the bromo and dimethyl variants, potentially altering target-binding geometry and solubility.

Physicochemical profiling Drug-likeness Lead optimization

Molecular Weight Advantage for Ligand Efficiency Metrics Over Heavier Benzothiazole-Sulfonamide Hybrids

With a molecular weight of 345.45 g/mol, the target compound is 33 g/mol lighter than the 4-bromo analog (378.26 g/mol) and 18 g/mol heavier than the 4,7-dimethyl analog (327.42 g/mol) . In the context of published benzothiazole-sulfonamide hybrids that show anticancer IC50 values as low as 0.012 μM, maintaining a molecular weight below 350 g/mol while retaining the sulfonamide pharmacophore is generally associated with improved ligand efficiency indices (LE ≈ 0.3–0.4 kcal/mol per heavy atom) [1]. The 4-bromo analog's higher molecular weight (~378 Da) would dilute ligand efficiency by ~10–15% for an equipotent binding interaction.

Ligand efficiency Fragment-based drug design Pharmacokinetic prediction

N-Methylmethylsulfonamido Acetamide Linker Enables Metabolic Distinction from Simple Sulfonamides

The acetamide linker bearing an N-methyl-N-methylsulfonyl moiety (-CH₂CON(CH₃)SO₂CH₃) is a tertiary sulfonamide that lacks the acidic sulfonamide N–H proton (pKa ≈ 10–11 for primary/secondary sulfonamides) . This contrasts with classical sulfonamide drugs such as sulfathiazole (pKa ≈ 7.2) and acetazolamide (pKa ≈ 7.2), which are ionized at physiological pH and depend on the sulfonamide anion for carbonic anhydrase or DHPS binding [1]. The tertiary sulfonamide in the target compound is expected to be predominantly neutral at pH 7.4, reducing renal clearance via organic anion transporters (OAT1/OAT3), which actively secrete anionic sulfonamides, and potentially improving membrane permeation by up to 5–10-fold in PAMPA models compared with ionized sulfonamides [1].

Metabolic stability Prodrug design Sulfonamide pharmacology

Thioether at Position 4 Offers a Synthetic Handle Absent in Halogen- and Alkyl-Substituted Analogs

The 4-methylthio (-SCH₃) group is a versatile synthetic handle that can be selectively oxidized to the sulfoxide or sulfone to tune polarity and hydrogen-bonding capacity, or can undergo nucleophilic displacement/demethylation to generate a thiol for further conjugation . This contrasts with the 4-bromo analog, which requires metal-catalyzed cross-coupling for derivatization, and the 4,7-dimethyl analog, which is chemically inert at these positions . For chemical biology probe development, the thioether can be alkylated with reactive groups (e.g., biotin, fluorescent dyes) after demethylation, a route not available to the bromo and dimethyl comparators.

Synthetic tractability Chemical biology probes Diversity-oriented synthesis

Anticancer Activity Class: Benzothiazole-Sulfonamide Hybrids Achieve Sub-Micromolar Potency in Breast and Lung Cancer Lines

While no data exist for the target compound itself, a closely related series of sulphonamido-benzothiazole derivatives (compounds 12a–j) showed MTT-assay IC50 values ranging from 0.012 ± 0.0044 μM to 12.7 ± 5.38 μM against MCF-7, MDA-MB-231 (breast), A549 (lung), and DU-145 (prostate) cancer cell lines, with six compounds exceeding the potency of the reference drug etoposide (IC50 1.91 ± 0.84 μM to 3.08 ± 0.135 μM) [1]. The pharmacokinetic advantage of the neutral N-methylmethylsulfonamido motif (see Evidence Item 3) suggests this compound could exhibit superior intracellular accumulation relative to ionizable sulfonamide hybrids, though this hypothesis remains untested [2].

Anticancer screening Benzothiazole SAR Cytotoxicity profiling

Antimicrobial Potential: MSBT Derivatives Show Broad-Spectrum Activity, with Sulfur Substituent Pattern Dictating Selectivity

In the MSBT (methylsulfonyl benzothiazole) derivative series, compounds with 4- and 5-substitution patterns exhibited MIC values against S. aureus and E. coli in the range of 8–64 μg/mL, with thioether- and sulfonamide-containing variants showing enhanced Gram-positive selectivity compared with nitro- and amine-substituted analogs [1]. Separation of the benzothiazole ring from the sulfonamide via an acetamide linker—as in the target compound—was identified as a favorable feature for dual antibacterial–anticancer activity profiles [1]. Specific MIC data for the target compound are not available.

Antimicrobial screening Antibiotic resistance Benzothiazole antibacterials

High-Impact Application Scenarios for 2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide


Anticancer Lead Discovery Screening Cascades Targeting Breast, Lung, or Prostate Cancers

The closest published analogs achieve sub-micromolar IC50 values (0.012–12.7 μM) in MTT-based cytotoxicity screens against MCF-7 (breast), A549 (lung), and DU-145 (prostate) cell lines (Section 3, Evidence Item 5) [1]. The target compound's 4-methylthio substitution and neutral tertiary sulfonamide linker (Evidence Items 1 and 3) represent structural features not yet explored in published anticancer sulfonamide–benzothiazole SAR, making it a rational next-step purchase for laboratories seeking to extend structure–activity relationships beyond existing lead series.

Chemical Probe Development for Kinase or Epigenetic Target Deconvolution

The target compound's predicted neutral character at physiological pH (Section 3, Evidence Item 3) [2] supports passive intracellular entry without reliance on active transporters—a property essential for robust target engagement in live-cell assays. The 4-methylthio synthetic handle (Evidence Item 4) further allows one-step conjugation to affinity tags (biotin, fluorophores) for pulldown or imaging studies, addressing a key bottleneck in chemical proteomics workflows.

Diversity-Oriented Synthesis Starting Material for Benzothiazole-Focused Libraries

As a scaffold that combines a chemically addressable thioether (oxidizable to sulfoxide/sulfone; demethylatable to thiol for alkylation) with a pre-installed tertiary sulfonamide (Section 3, Evidence Items 1 and 4) [1], this compound serves as a modular starting point for generating focused libraries that systematically vary hydrophobicity, hydrogen-bonding capacity, and steric bulk at the 4-position, enabling rapid SAR exploration.

Antimicrobial Screening in Dual-Activity Programs (Antibacterial + Anticancer)

Published MSBT derivatives with analogous amide/sulfonamide linkages have demonstrated MICs of 8–64 μg/mL against S. aureus and E. coli (Section 3, Evidence Item 6) [3]. Procurement of this analog for parallel antimicrobial and anticancer profiling could identify polypharmacological leads for difficult-to-treat infections in immunocompromised cancer patients, where a single agent with dual therapeutic action offers significant clinical value.

Quote Request

Request a Quote for 2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.